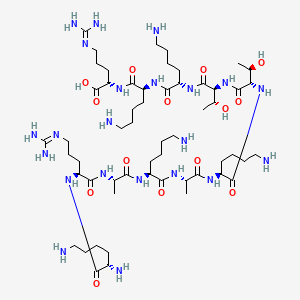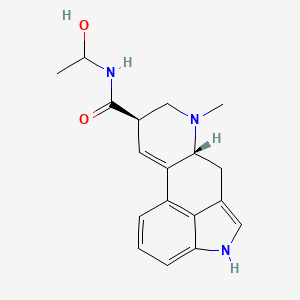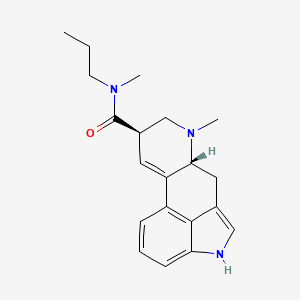
Lysyl-Tyrosyl-Lysin
Übersicht
Beschreibung
Lysyl-tyrosyl-lysine is a tripeptide composed of the amino acids lysine, tyrosine, and lysine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and materials science. The unique arrangement of these amino acids endows the compound with specific properties that make it a subject of extensive research.
Wissenschaftliche Forschungsanwendungen
Lysyl-tyrosyl-lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
Target of Action
Lysyl-tyrosyl-lysine, also known as Lys-Tyr-Lys, primarily targets the lysyl oxidase (LOX) family of enzymes . This family, consisting of LOX and LOX-like proteins 1–4 (LOXL1–4), is responsible for the covalent crosslinking of collagen and elastin, thus maintaining the stability of the extracellular matrix (ECM) and functioning in maintaining connective tissue function, embryonic development, and wound healing .
Mode of Action
Lys-Tyr-Lys interacts with its targets, the LOX family of enzymes, through a mechanism that involves the oxidative deamination of peptidyl lysine and hydroxylysine residues . This interaction promotes the crosslinking of extracellular matrix proteins. The LOX family of enzymes is a Cu2+ and lysine tyrosylquinone (LTQ)-dependent amine oxidase . LTQ is post-translationally derived from Lys653 and Tyr689 .
Biochemical Pathways
The action of Lys-Tyr-Lys affects the tyrosine metabolism pathway . In plants, tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant itself .
Pharmacokinetics
It is known that the lox family of enzymes, which lys-tyr-lys targets, are localized and active within the cytoplasm or cell nuclei .
Result of Action
The action of Lys-Tyr-Lys results in the crosslinking of collagens and elastin , thereby promoting the stability of the extracellular matrix (ECM) . This action has been linked to multiple developmental and pathological processes . The LOX family of enzymes, which Lys-Tyr-Lys targets, also regulates and participates in distinct cellular events .
Action Environment
It is known that the activity of the lox family of enzymes, which lys-tyr-lys targets, is integrated into a complex network of signals regulating many cell functions, including survival/proliferation/differentiation . These enzymes are often involved as key mediators of changes in the cells’ environment and the intracellular processes that promote them or that follow .
Biochemische Analyse
Biochemical Properties
Lysyl-tyrosyl-lysine plays a significant role in biochemical reactions. It has been used together with uracil DNA glycosylase to quantify uracil . It interacts with various enzymes, proteins, and other biomolecules, often serving as a model peptide to study free radical oxidation and electron capture mechanisms .
Cellular Effects
The effects of Lysyl-tyrosyl-lysine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the context and the specific cells involved.
Molecular Mechanism
At the molecular level, Lysyl-tyrosyl-lysine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific biochemical context in which Lysyl-tyrosyl-lysine is present.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lysyl-tyrosyl-lysine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Lysyl-tyrosyl-lysine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Lysyl-tyrosyl-lysine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Lysyl-tyrosyl-lysine is transported and distributed within cells and tissues in a manner that depends on the specific context . This can involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Lysyl-tyrosyl-lysine can have effects on its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lysyl-tyrosyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid (lysine) to the resin, followed by the deprotection and coupling of the subsequent amino acids (tyrosine and lysine) using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While SPPS is suitable for laboratory-scale synthesis, industrial production of lysyl-tyrosyl-lysine may involve solution-phase synthesis or recombinant DNA technology. In solution-phase synthesis, the peptide is synthesized in a liquid medium, which can be scaled up more easily than SPPS. Recombinant DNA technology involves the expression of the peptide in genetically engineered microorganisms, which can produce large quantities of the peptide through fermentation processes.
Analyse Chemischer Reaktionen
Types of Reactions
Lysyl-tyrosyl-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The peptide can be reduced to modify its functional groups.
Substitution: The amino groups of lysine residues can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents can be employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced forms of the peptide with modified functional groups.
Substitution: Acylated or alkylated derivatives of the peptide.
Vergleich Mit ähnlichen Verbindungen
Lysyl-tyrosyl-lysine can be compared with other tripeptides such as:
Glycyl-tyrosyl-glycine: Similar in structure but lacks the lysine residues, resulting in different chemical properties and biological activities.
Lysyl-phenylalanyl-lysine: Contains phenylalanine instead of tyrosine, which affects its reactivity and interactions with proteins.
The uniqueness of lysyl-tyrosyl-lysine lies in its specific amino acid composition, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O5/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINFHLHJTRGLCV-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956643 | |
| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35193-18-1 | |
| Record name | Lysyl-tyrosyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,3S,4R,6R,8S,9S,10R,11R,14S,15R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,15-pentol](/img/structure/B1675747.png)

![Methyl 2-[[[4-(4-hydroxy-4-methylpentyl)-3-cyclohexenyl]methylene]amino]benzoate](/img/structure/B1675750.png)






